N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide
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Overview
Description
“N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide” is a small molecule . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The general structure is RNC(=O)R’, where R,R’= benzene .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a carboxamide group . The chemical formula is C13H9Br2NO2 . The average weight is 371.024 and the monoisotopic weight is 368.900003831 .Scientific Research Applications
Synthesis of Derivatives and Complex Molecules
Formamides are pivotal in synthesizing a wide array of chemical derivatives and complex molecules. For instance, the synthesis of 1-formyl-1,2-dihydroquinolines involves the cyclization of phenyl isocyanides, demonstrating formamides' role in constructing heterocyclic compounds which are essential in pharmaceuticals and agrochemicals (Kobayashi et al., 1995). Moreover, formyloxyacetoxyphenylmethane, a stable N-formylating reagent, further illustrates the versatility of formamide derivatives in modifying amines, amino acids, and peptides under mild conditions, facilitating the synthesis of numerous biologically relevant compounds (Chapman et al., 2017).
Green Chemistry and Solvent Applications
N-formylmorpholine exemplifies the application of formamide derivatives as green solvents in synthesizing heterocyclic compounds. Its unique properties, such as chemical stability and compatibility with various hydrocarbons and water, highlight the environmental benefits and efficiency of using formamide derivatives in chemical synthesis (Ghasemi, 2018).
Material Science and Nanotechnology
Formamide derivatives play a crucial role in material science, particularly in the synthesis and modification of nanomaterials and polymers. For example, the use of formamide in preparing thermoplastic starch/montmorillonite nanocomposites demonstrates its utility in enhancing material properties like thermal stability and water resistance, opening up new avenues for biodegradable material applications (Dai et al., 2009).
Mechanism of Action
“N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R’, where R,R’= benzene .
Properties
IUPAC Name |
N-(3,5-dibromo-4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO2/c19-14-10-13(11-15(20)16(14)22)21-17(23)18(8-4-5-9-18)12-6-2-1-3-7-12/h1-3,6-7,10-11,22H,4-5,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVDPHOVKIGJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C(=C3)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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